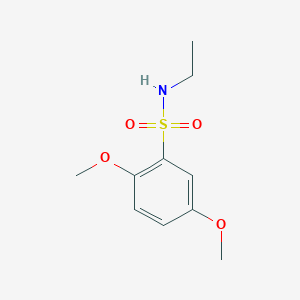![molecular formula C21H26N2O2 B5661749 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives typically involves reactions between isocyanates and amines or alcohols. For example, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea was synthesized using a carbonylation reaction with triphosgene and trimethylamine, followed by the addition of 4-methoxyaniline to the in situ generated aryl isocyanate (Sarantou & Varvounis, 2022). This methodology could be applicable to the synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives can exhibit complex solid-state structures due to variations in molecular conformations and intermolecular interactions. For instance, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea displayed a crystal structure with five symmetry-independent molecules, demonstrating the potential for complex arrangement and hydrogen bonding patterns in such compounds (Kumar et al., 2000).
Chemical Reactions and Properties
Urea derivatives can undergo various chemical reactions, including lithiation, which involves the addition of lithium atoms to the molecule. Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, for example, led to high yields of substituted products, indicating the reactivity of the urea group in such transformations (Smith et al., 2013).
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-14(2)16-8-7-9-17(13-16)21(4,5)23-20(24)22-18-12-15(3)10-11-19(18)25-6/h7-13H,1H2,2-6H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOROUDOGODPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

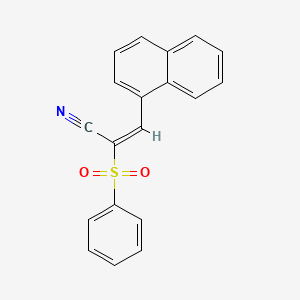
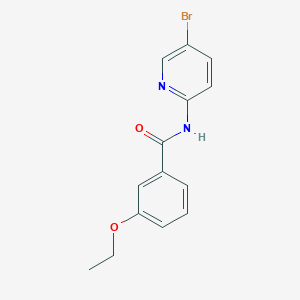
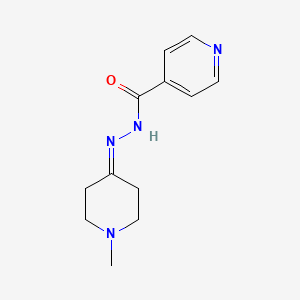
![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]azepan-2-one](/img/structure/B5661679.png)
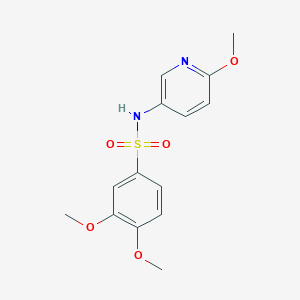
![methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)
![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5661696.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-methyl-1-piperazinyl)acetamide triethanedioate](/img/structure/B5661721.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5661728.png)
![9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661735.png)
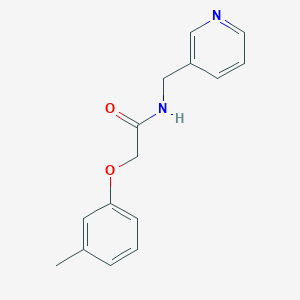
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5661765.png)
